molecular formula C7H5BrN2O B13469235 5-bromo-1H-indazol-7-ol

5-bromo-1H-indazol-7-ol

Cat. No.: B13469235
M. Wt: 213.03 g/mol
InChI Key: GPLBFWAQFGSTEO-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-bromoaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclization, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can produce various substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-1H-indazol-7-ol include other indazole derivatives, such as 5-chloro-1H-indazol-7-ol and 5-fluoro-1H-indazol-7-ol . These compounds share the indazole core structure but differ in the substituents attached to the ring.

Uniqueness

The uniqueness of this compound lies in the presence of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-1H-indazol-7-ol

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-7(4)6(11)2-5/h1-3,11H,(H,9,10)

InChI Key

GPLBFWAQFGSTEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)O)Br

Origin of Product

United States

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